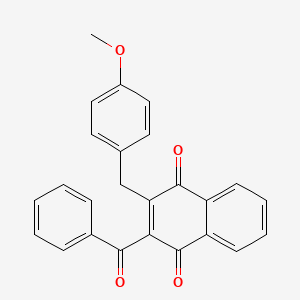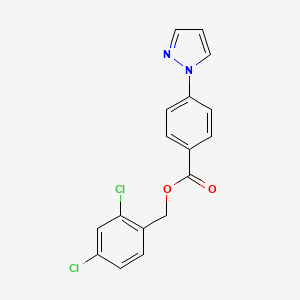![molecular formula C23H26ClNO3 B6029009 N-[1-(1-adamantyl)propyl]-6-chloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6029009.png)
N-[1-(1-adamantyl)propyl]-6-chloro-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-adamantyl)propyl]-6-chloro-2-oxo-2H-chromene-3-carboxamide, also known as ACPD, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of N-[1-(1-adamantyl)propyl]-6-chloro-2-oxo-2H-chromene-3-carboxamide involves the activation of metabotropic glutamate receptors, which are G protein-coupled receptors that modulate the activity of ion channels and intracellular signaling pathways. This compound is known to bind to the glutamate binding site of these receptors and induce a conformational change that leads to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuronal excitability, and the modulation of neurotransmitter release. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial for the treatment of various neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[1-(1-adamantyl)propyl]-6-chloro-2-oxo-2H-chromene-3-carboxamide in lab experiments is its high potency and selectivity for metabotropic glutamate receptors. This compound is also stable and easy to handle, which makes it a convenient tool for studying the role of metabotropic glutamate receptors in various biological processes. However, one of the limitations of using this compound is its potential off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-[1-(1-adamantyl)propyl]-6-chloro-2-oxo-2H-chromene-3-carboxamide, including the development of more selective and potent agonists for metabotropic glutamate receptors, the investigation of the role of metabotropic glutamate receptors in various diseases, and the development of therapeutic strategies that target these receptors. Other potential future directions include the investigation of the molecular mechanisms underlying the effects of this compound on synaptic plasticity and the development of novel drug delivery systems for this compound and other metabotropic glutamate receptor agonists.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound acts as an agonist of metabotropic glutamate receptors and has various biochemical and physiological effects. This compound has advantages and limitations for lab experiments and has several future directions for research. The study of this compound and other metabotropic glutamate receptor agonists has the potential to lead to the development of novel therapeutic strategies for various diseases.
Métodos De Síntesis
The synthesis of N-[1-(1-adamantyl)propyl]-6-chloro-2-oxo-2H-chromene-3-carboxamide involves the reaction of 6-chloro-2-oxo-2H-chromene-3-carboxylic acid with 1-adamantylamine in the presence of a coupling reagent. The resulting product is then converted to the final compound, this compound, by reacting it with propyl chloroformate. The overall yield of the synthesis process is around 50%.
Aplicaciones Científicas De Investigación
N-[1-(1-adamantyl)propyl]-6-chloro-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, epilepsy, and pain. This compound is known to act as an agonist of metabotropic glutamate receptors, which are involved in the regulation of neuronal excitability and synaptic plasticity. This compound has also been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA.
Propiedades
IUPAC Name |
N-[1-(1-adamantyl)propyl]-6-chloro-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClNO3/c1-2-20(23-10-13-5-14(11-23)7-15(6-13)12-23)25-21(26)18-9-16-8-17(24)3-4-19(16)28-22(18)27/h3-4,8-9,13-15,20H,2,5-7,10-12H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTATAYPCDVEDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC5=C(C=CC(=C5)Cl)OC4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-bis[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-1,6-hexanediamine dihydrochloride](/img/structure/B6028928.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B6028934.png)
![methyl N-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]methioninate](/img/structure/B6028940.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-chlorophenyl)urea](/img/structure/B6028948.png)



![2-{1-(2-methylbenzyl)-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6028975.png)

amino]methyl}-4-methoxyphenol](/img/structure/B6028991.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-mercapto-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6029006.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6029007.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(1-propyl-4-piperidinyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6029014.png)
![N-ethyl-N-(4-pyridinylmethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6029019.png)